molecular formula C18H24N4O3 B11949897 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 18630-79-0

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B11949897
CAS No.: 18630-79-0
M. Wt: 344.4 g/mol
InChI Key: XLPGEMTWLSUNBL-UHFFFAOYSA-N
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Description

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a phenyl group, a methyl group, and two morpholino groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    Introduction of morpholino groups: The 4,4-dimorpholino substitution can be introduced by reacting the pyrazolone intermediate with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sites.

    Substitution: Substituted derivatives with new functional groups replacing the morpholino groups.

Scientific Research Applications

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Research: The compound is used in studies investigating its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Lacks the morpholino substitutions.

    4,4-Dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group.

    3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the morpholino groups.

Uniqueness

3-Methyl-4,4-dimorpholino-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the methyl group and the dimorpholino substitutions on the pyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

18630-79-0

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

5-methyl-4,4-dimorpholin-4-yl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H24N4O3/c1-15-18(20-7-11-24-12-8-20,21-9-13-25-14-10-21)17(23)22(19-15)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3

InChI Key

XLPGEMTWLSUNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(N2CCOCC2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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